molecular formula C13H12BrNO3S B6142961 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide CAS No. 1000932-27-3

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B6142961
CAS No.: 1000932-27-3
M. Wt: 342.21 g/mol
InChI Key: MUGMYUDZLFWOOQ-UHFFFAOYSA-N
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Description

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a bromine atom, a hydroxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination, sulfonation, and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and monitor product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

    4-bromo-N-(4-hydroxyphenyl)-N-ethylbenzene-1-sulfonamide: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets or improve its stability under certain conditions.

Properties

IUPAC Name

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGMYUDZLFWOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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